(2-氟-4-碘苯基)-脲

描述

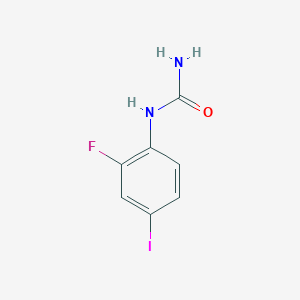

2-Fluoro-4-iodophenyl)-urea (FIPU) is an organic compound consisting of a phenyl ring with two substituents, a fluorine atom and an iodide atom. It is a versatile and useful compound in the laboratory, with a wide range of applications in research and industry. FIPU has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has also been used in the development of novel drugs and therapeutic agents, as well as in the production of industrial chemicals.

科学研究应用

尿素作为氢载体

尿素因其作为氢载体的潜力而受到探索,为能源供应提供了可持续和安全的解决方案。其属性包括无毒、稳定以及易于运输和储存,使尿素成为燃料电池应用的有希望的候选者。这一观点得到了研究的支持,该研究表明尿素作为氢供应的自然资源的可行性,给定了对其提取和利用的必要科学知识的当前理解 (Rollinson 等人,2011)。

尿素生物传感器

用于检测和定量尿素浓度的生物传感器的最新进展突出了尿素在包括医学诊断和环境监测在内的各个领域的意义。尿素生物传感器使用酶脲酶作为生物受体,利用各种材料进行酶固定以提高其灵敏度和特异性。这篇综述强调了尿素在开发生物传感器及其在不同领域的应用中的重要性 (Botewad 等人,2021)。

尿素在药物设计中

尿素的氢键合能力使其成为药物靶点相互作用中不可或缺的一部分,展示了它们在调节先导分子的选择性、稳定性、毒性和药代动力学特征中的作用。尿素衍生物已被确定为生物靶点的显着调节剂,强调了它们在药物化学中的重要性。这篇综述讨论了尿素在药物设计中的用途,提供了对其在增强药物化合物的生物活性中的作用的见解 (Jagtap 等人,2017)。

尿素酶抑制剂在医学应用中

尿素酶抑制剂因其在治疗尿素酶产生菌(如幽门螺杆菌和变形杆菌属)引起的感染中的潜力而被广泛研究。该研究领域专注于识别可有效抑制尿素酶活性,从而减轻这些细菌的病理作用的化合物。关于尿素酶抑制剂的专利文献综述对其治疗应用提供了见解,突出了对更安全、更有效抑制剂的需求 (Kosikowska & Berlicki,2011)。

尿素肥料效率

尿素在农业中的合成和应用,特别是作为氮肥,一直是旨在提高其效率和减少环境污染的研究主题。尿素配方方面的创新,例如缓释方法,旨在提高尿素在土壤中的利用率,为施肥提供可持续的方法。这篇综述强调了开发高效的尿基肥料对农业生产力具有重要意义 (Pradana 等人,2021)。

作用机制

Target of Action

The primary target of (2-Fluoro-4-iodophenyl)-urea is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK pathway , which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

This inhibition could lead to a decrease in the phosphorylation of downstream targets in the MAPK/ERK pathway, ultimately leading to altered cellular processes .

Biochemical Pathways

The compound primarily affects the MAPK/ERK pathway . By inhibiting the Dual specificity mitogen-activated protein kinase kinase 1, it can potentially disrupt the phosphorylation cascade in this pathway. This disruption can affect downstream effects such as cell proliferation, differentiation, and cell cycle progression .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific cell type and the status of the MAPK/ERK pathway within those cells . Generally, inhibition of this pathway could result in decreased cell proliferation and altered differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to bind to its target .

属性

IUPAC Name |

(2-fluoro-4-iodophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHHYFNWJTWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-iodophenyl)-urea | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)